2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide
Brand Name: Vulcanchem
CAS No.: 892432-02-9
VCID: VC6418759
InChI: InChI=1S/C27H21N3O6/c31-23(28-13-17-6-2-1-3-7-17)15-29-24-19-8-4-5-9-20(19)36-25(24)26(32)30(27(29)33)14-18-10-11-21-22(12-18)35-16-34-21/h1-12H,13-16H2,(H,28,31)
SMILES: C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC(=O)NCC6=CC=CC=C6
Molecular Formula: C27H21N3O6
Molecular Weight: 483.48

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide

CAS No.: 892432-02-9

Cat. No.: VC6418759

Molecular Formula: C27H21N3O6

Molecular Weight: 483.48

* For research use only. Not for human or veterinary use.

2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide - 892432-02-9

Specification

CAS No. 892432-02-9
Molecular Formula C27H21N3O6
Molecular Weight 483.48
IUPAC Name 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-benzylacetamide
Standard InChI InChI=1S/C27H21N3O6/c31-23(28-13-17-6-2-1-3-7-17)15-29-24-19-8-4-5-9-20(19)36-25(24)26(32)30(27(29)33)14-18-10-11-21-22(12-18)35-16-34-21/h1-12H,13-16H2,(H,28,31)
Standard InChI Key CYBPAVXCWAGKNI-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC(=O)NCC6=CC=CC=C6

Introduction

Chemical Structure and Properties

The compound belongs to the benzofuro[3,2-d]pyrimidine class, characterized by a fused tricyclic core (benzofuran + pyrimidine) with a benzo[d] dioxole (methylenedioxyphenyl) and benzylacetamide substituent . Key properties include:

PropertyValueSource
Molecular FormulaC₂₇H₂₁N₃O₆
Molecular Weight483.48 g/mol
IUPAC Name2-[3-(1,3-Benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1-yl]-N-benzylacetamide
Key Functional GroupsBenzodioxole, acetamide, pyrimidinedione

The benzodioxole moiety enhances lipophilicity and potential bioactivity, while the pyrimidinedione core may facilitate hydrogen bonding with biological targets .

Synthesis Pathways

The synthesis of benzofuropyrimidine derivatives typically involves multi-step reactions:

  • Formation of Benzofuran Intermediate:

    • 2-Hydroxy-5-nitrobenzonitrile reacts with haloketones (e.g., chloroacetone) under basic conditions to yield 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one .

    • Example:

      2-Hydroxy-5-nitrobenzonitrile + ChloroacetoneK₂CO₃Benzofuran intermediate\text{2-Hydroxy-5-nitrobenzonitrile + Chloroacetone} \xrightarrow{\text{K₂CO₃}} \text{Benzofuran intermediate}
  • Cyclization to Pyrimidine Core:

    • Treatment with ammonium thiocyanate and acetyl chloride forms N-[(2-acetyl-5-nitro-1-benzofuran-3-yl)carbamothioyl]acetamide, which undergoes NaOH-mediated cyclization to yield the pyrimidinedione structure .

  • Functionalization with Benzodioxole and Benzyl Groups:

    • Alkylation or coupling reactions introduce the benzo[d] dioxol-5-ylmethyl and benzylacetamide groups at positions 3 and 1, respectively .

Molecular Docking Insights

Docking studies of related compounds highlight critical interactions:

  • Benzodioxole Group: Engages in π-π stacking with aromatic residues (e.g., Trp⁹⁷ in OfChtI) .

  • Acetamide Moiety: Forms hydrogen bonds with catalytic glutamic acid (Glu¹⁴⁴) .

  • Pyrimidinedione Core: Stabilizes the enzyme-inhibitor complex via hydrophobic interactions .

Future Research Directions

  • Activity Profiling: Evaluate efficacy against agricultural pests (e.g., Plutella xylostella) and pathogens.

  • Structural Optimization: Modify substituents to enhance bioavailability and target specificity.

  • In-Vivo Toxicology: Assess mammalian toxicity to gauge translational potential.

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